(+)-alpha-Longipinene

Catalog No.
S647036
CAS No.
5989-08-2
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-alpha-Longipinene

CAS Number

5989-08-2

Product Name

(+)-alpha-Longipinene

IUPAC Name

(1R,2S,7R,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10-6-7-11-13-12(10)15(11,4)9-5-8-14(13,2)3/h6,11-13H,5,7-9H2,1-4H3/t11-,12+,13-,15+/m1/s1

InChI Key

HICYDYJTCDBHMZ-COMQUAJESA-N

SMILES

CC1=CCC2C3C1C2(CCCC3(C)C)C

Synonyms

longipinene

Canonical SMILES

CC1=CCC2C3C1C2(CCCC3(C)C)C

Isomeric SMILES

CC1=CC[C@@H]2[C@@H]3[C@H]1[C@]2(CCCC3(C)C)C

(+)-alpha-longipinene is the (1R,2S,7R,8R)-enantiomer of alpha-longipinene. It has a role as a metabolite. It is an enantiomer of a (-)-alpha-longipinene.

(+)-alpha-Longipinene (CAS 5989-08-2) is a naturally occurring bicyclic sesquiterpene characterized by its rigid tricyclo[5.4.0.02,8]undecane skeleton and specific (1R,2S,7R,8R) stereochemistry. Commercially procured primarily as a high-purity analytical reference standard, a chiral building block for organic synthesis, and a specialized compounding agent, it offers distinct physicochemical properties compared to simpler monoterpenes. Its defined molecular weight (204.35 g/mol) and specific volatility profile make it a valuable precursor in the synthesis of complex oxygenated sesquiterpenoids and a critical biomarker in the rigorous quality control of botanical extracts and essential oils [1].

Substituting (+)-alpha-Longipinene with structurally related sesquiterpenes (such as longifolene or beta-longipinene) or relying on crude botanical mixtures introduces severe analytical and synthetic liabilities. In GC-MS workflows, substituting with longifolene shifts retention indices by over 50 units, completely invalidating automated library matches for chemotaxonomic profiling [1]. In synthetic applications, utilizing crude terpene synthase outputs—which typically contain only 15% alpha-longipinene alongside >60% longifolene—requires cost-prohibitive downstream fractionation [2]. Furthermore, substituting with the (-)-enantiomer or racemic mixtures compromises stereocontrol, leading to intractable diastereomeric mixtures during targeted asymmetric functionalization.

Chromatographic Resolution for Analytical Calibration

In standardized GC-MS profiling of complex essential oils, (+)-alpha-longipinene demonstrates a distinct retention index (RI) that prevents co-elution with dominant sesquiterpenes. On standard non-polar capillary columns (e.g., DB-5), (+)-alpha-longipinene elutes with an RI of approximately 1352. In contrast, its common biosynthetic companion, longifolene, elutes significantly later at an RI of ~1408, and the isomer beta-longipinene elutes at ~1398 [1]. This clear chromatographic separation of >50 index units ensures that (+)-alpha-longipinene can be unambiguously integrated as an internal standard or target biomarker without signal overlap.

Evidence DimensionGC-MS Retention Index (Non-polar column)
Target Compound Data(+)-alpha-Longipinene (RI ~1352)
Comparator Or BaselineLongifolene (RI ~1408)
Quantified DifferenceΔRI > 50 units
ConditionsDB-5 / Equity-5 capillary column, standard temperature programming

Crucial for procurement by analytical labs needing precise calibration standards to avoid misidentification in complex terpene mixtures.

Precursor Purity vs. Biosynthetic Yields

For industrial or laboratory-scale synthesis, procuring isolated, high-purity (>95%) (+)-alpha-longipinene is vastly more efficient than relying on crude enzymatic or botanical extraction. Native terpene synthases, such as TPS-Lon (longifolene synthase), produce highly mixed outputs where longifolene dominates at ~61%, while alpha-longipinene is only a minor byproduct at ~15% [1]. Attempting to use these crude mixtures for targeted functionalization (e.g., epoxidation) results in poor atom economy and requires extensive chromatographic purification. Procuring the isolated >95% pure compound eliminates these downstream bottlenecks.

Evidence DimensionTarget Compound Concentration in Starting Material
Target Compound DataCommercial (+)-alpha-Longipinene (>95% purity)
Comparator Or BaselineCrude TPS-Lon enzymatic output (~15% yield)
Quantified Difference~80% absolute increase in starting material purity
ConditionsSynthetic precursor selection

Justifies the procurement of high-purity chemical standards over cheaper crude botanical extracts or raw enzymatic products for synthetic workflows.

Volatility and Thermal Stability Profile

As a C15 sesquiterpene (MW 204.35 g/mol), (+)-alpha-longipinene offers a significantly different volatility profile compared to common C10 monoterpenes often used as baseline solvents or fragrance components. While alpha-pinene (MW 136.24 g/mol) is highly volatile with a boiling point of ~155°C, (+)-alpha-longipinene possesses a much higher boiling point (typically >250°C) and lower vapor pressure [1]. This structural bulk translates to enhanced thermal stability and a prolonged evaporation curve, making it a more stable choice for formulations requiring sustained release or higher-temperature processing conditions where monoterpenes would rapidly flash off.

Evidence DimensionMolecular Weight and Boiling Point
Target Compound Data(+)-alpha-Longipinene (MW 204.35, BP >250°C)
Comparator Or Baseline(+)-alpha-Pinene (MW 136.24, BP ~155°C)
Quantified Difference+68.11 g/mol mass, >95°C increase in boiling point
ConditionsStandard atmospheric pressure

Dictates material selection in formulations where prolonged structural integrity and lower volatility are required.

GC-MS Calibration Standard for Chemotaxonomy

Where this compound is the right choice for analytical laboratories profiling complex botanical extracts, as its distinct retention index (RI ~1352) prevents co-elution with longifolene and other common sesquiterpenes [1].

Chiral Starting Material in Asymmetric Synthesis

Where this compound is the right choice for synthesizing complex oxygenated sesquiterpenoids, as procuring the isolated >95% pure compound avoids the massive purification bottlenecks associated with crude enzymatic mixtures [2].

Mid-to-Base Note in Advanced Fragrance Formulations

Where this compound is the right choice for providing a woody, piney olfactory profile with a sustained release curve, outperforming highly volatile monoterpenes like alpha-pinene in long-lasting products due to its higher boiling point and molecular weight [3].

XLogP3

4.6

UNII

104AN9V5Q1

Dates

Last modified: 04-14-2024

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